molecular formula C8H6FNO4 B176389 2-(3-Fluoro-4-nitrophenyl)acetic acid CAS No. 163395-24-2

2-(3-Fluoro-4-nitrophenyl)acetic acid

Cat. No.: B176389
CAS No.: 163395-24-2
M. Wt: 199.14 g/mol
InChI Key: BRWLAOKLDCMHIC-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H6FNO4 It is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Fluoro-4-nitrophenyl)acetic acid can be synthesized through several methods. One common approach involves the fluorination of 4-nitrophenylacetic acid. This reaction typically requires the presence of a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions. The reaction is carried out in an appropriate solvent, often at elevated temperatures to ensure complete fluorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-nitrophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Fluoro-4-nitrophenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-nitrophenyl)acetic acid depends on its specific application. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the fluorine and nitro groups can influence the compound’s reactivity and binding affinity to these targets .

Biological Activity

2-(3-Fluoro-4-nitrophenyl)acetic acid is a compound that has been investigated for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activities associated with this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features a fluorine atom and a nitro group attached to a phenyl ring, which significantly influences its reactivity and biological properties. The molecular formula is C8H6FNO4C_8H_6FNO_4, and its structure can be represented as follows:

Structure C8H6FNO4\text{Structure }\text{C}_8\text{H}_6\text{F}\text{NO}_4

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The presence of the fluorine and nitro groups enhances the compound's reactivity, allowing it to interact with enzymes and receptors.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes, which could lead to therapeutic effects in conditions such as cancer and inflammation .
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making it a candidate for developing new antibiotics .

Antimicrobial Properties

Studies have demonstrated that this compound and its derivatives possess significant antimicrobial activity. The compound's effectiveness against various bacterial strains has been evaluated through minimum inhibitory concentration (MIC) assays.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that modifications to the nitro group can enhance antimicrobial potency, indicating a structure-activity relationship that warrants further investigation .

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been studied for its anti-inflammatory effects. In vitro studies demonstrated that the compound can reduce the production of pro-inflammatory cytokines in activated macrophages.

  • Cytokine Inhibition : The compound significantly decreased levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, showcasing its potential as an anti-inflammatory agent .

Case Studies

A notable case study involved the synthesis of various derivatives of this compound to evaluate their biological activities. One derivative exhibited enhanced potency against human histone deacetylases (HDACs), which are critical targets in cancer therapy.

  • Study Findings : The fluorinated derivative demonstrated an IC50 value of 3.64 μM against HDACs, indicating improved efficacy compared to non-fluorinated counterparts .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

Compound Fluorine Position Activity
4-Nitrophenylacetic acidNoneModerate antimicrobial
2-Fluoro-4-nitrophenylacetic acidorthoEnhanced HDAC inhibition

This comparison highlights how the positioning of functional groups influences biological activity, particularly in terms of enzyme inhibition and antimicrobial properties .

Properties

IUPAC Name

2-(3-fluoro-4-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c9-6-3-5(4-8(11)12)1-2-7(6)10(13)14/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWLAOKLDCMHIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379163
Record name 2-(3-fluoro-4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163395-24-2
Record name 2-(3-fluoro-4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of HNO3 (0.55 mL) was added a mixture of (3-fluorophenyl)acetic acid (2 g, 13 mmol) and H2SO4 (4 mL) at 0° C. dropwise. After 2 hours, the mixture was diluted with ice-water and extracted with EtOAc. The combined organic layers were washed with brine, dried over anhydrous Na2SO4 and concentrated. The residue was purified by prep-TLC to give (3-fluoro-4-nitrophenyl)acetic acid. 1H-NMR (400 MHz, MeOD) δ ppm 8.2˜8.24 (m, 1H), 7.26˜7.3 (m, 2H), 4.06 (s, 2H).
Name
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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